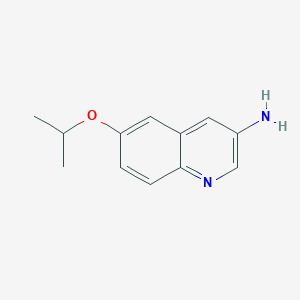

6-Isopropoxyquinolin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

6-propan-2-yloxyquinolin-3-amine |

InChI |

InChI=1S/C12H14N2O/c1-8(2)15-11-3-4-12-9(6-11)5-10(13)7-14-12/h3-8H,13H2,1-2H3 |

InChI Key |

LQFFIJXNWMZGRV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC2=CC(=CN=C2C=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Isopropoxyquinolin 3 Amine

Classical Synthetic Routes to the 6-Isopropoxyquinolin-3-amine Core Structure

Traditional methods for constructing the quinoline (B57606) ring system have been established for over a century. These routes, while foundational, often rely on harsh reaction conditions and multi-step sequences to achieve the desired substitution pattern.

The classical synthesis of a molecule like this compound typically involves building the quinoline skeleton from appropriately substituted benzene-ring precursors. One plausible approach is based on the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. To obtain the target structure, this would necessitate a precursor such as 2-amino-5-isopropoxybenzaldehyde (B13662602) condensed with a molecule like aminoacetonitrile.

Another established route is the Skraup synthesis, which would begin with 4-isopropoxyaniline (B1293747). ijfans.org This precursor would be heated with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene. ijfans.org This process generates the quinoline core. However, to install the 3-amino group, a subsequent multi-step sequence is required. This typically involves:

Nitration: Electrophilic nitration of the 6-isopropoxyquinoline core. This step often yields a mixture of isomers, requiring separation of the desired 3-nitroquinoline (B96883) derivative.

Reduction: The isolated 3-nitro-6-isopropoxyquinoline is then reduced to the target 3-amino group, commonly using reducing agents like tin(II) chloride or catalytic hydrogenation.

A further classical approach involves the Pfitzinger reaction, which uses an isatin (B1672199) derivative to construct the quinoline-4-carboxylic acid framework. By starting with an appropriately substituted isatin and a suitable carbonyl compound, one could form a quinoline ring that could be further elaborated to the target amine.

While historically significant, classical synthetic strategies for quinoline derivatives suffer from several notable drawbacks. acs.orgbenthamdirect.com These methods often require aggressive and hazardous reaction conditions, such as high temperatures (frequently exceeding 250 °C) and the use of strong acids like sulfuric acid. ijfans.orgmdpi.com Such harsh conditions can lead to product decomposition, undesirable side reactions, and limit the compatibility with sensitive functional groups. mdpi.com

Modern and Convergent Synthetic Strategies for this compound

To overcome the limitations of classical methods, modern organic synthesis has focused on developing more efficient, selective, and milder reactions. Transition metal-catalyzed reactions, in particular, have revolutionized the construction of complex heterocyclic molecules. nih.gov

Transition metals like palladium and copper are pivotal in modern synthetic chemistry, enabling the formation of carbon-heteroatom and carbon-carbon bonds with high efficiency and selectivity. nih.govmdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. nih.govrsc.org This strategy is highly applicable for the synthesis of this compound. The approach involves the synthesis of a 3-halo-6-isopropoxyquinoline precursor (e.g., 3-bromo- (B131339) or 3-chloro-6-isopropoxyquinoline). This precursor can then be coupled with an amine source, such as ammonia (B1221849) or a protected amine equivalent, in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov

The choice of ligand is critical for the reaction's success, with bulky electron-rich phosphines like 2,2'-bis(diphenylphosphino)-1,1'-binaphthalene (BINAP) or 2-dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl (DavePhos) often being employed to facilitate the catalytic cycle. nih.govresearchgate.net This method offers a direct and high-yielding route to the final product, avoiding the harsh nitration and reduction steps of classical routes.

Table 1: Representative Conditions for Palladium-Catalyzed Amination of Haloquinolines Data is illustrative and based on analogous reactions reported in the literature. nih.govresearchgate.net

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(dba)₂ | BINAP | NaOt-Bu | Dioxane | 100 | 60-80 |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | 75-95 |

| Pd₂(dba)₃ | DavePhos | K₃PO₄ | DMF | 90 | 65-85 |

Copper-catalyzed reactions provide an alternative and convergent pathway to the quinoline core. rsc.org These methods often involve the intramolecular or intermolecular cyclization of functionalized precursors under relatively mild conditions. For the synthesis of the this compound core, a plausible strategy involves the copper-catalyzed cyclization of a substituted 2-alkynylaniline. bohrium.com In this scenario, a 4-isopropoxyaniline derivative would be functionalized with a suitable alkyne at the ortho position, followed by a copper-mediated cyclization to form the quinoline ring.

Another powerful approach is the copper-catalyzed multi-component reaction. For instance, an efficient synthesis of quinolines involves the cascade cyclization of anilines, aryl aldehydes, and acrylic acid using an inexpensive copper(I) chloride catalyst. organic-chemistry.org Adapting this to the target molecule would involve using 4-isopropoxyaniline as the aniline (B41778) component. These methods are valued for their operational simplicity, broad substrate tolerance, and the ability to construct multiple bonds in a single step. rsc.orgorganic-chemistry.org

Table 2: Examples of Copper-Mediated Quinoline Synthesis Data is illustrative and based on analogous reactions reported in the literature. rsc.orgorganic-chemistry.org

| Copper Source | Reactants | Solvent | Temperature (°C) | Yield (%) |

| CuI | Anilines, Terminal Acetylene Esters | DMSO | 110 | 60-85 |

| CuCl | Anilines, Aryl Aldehydes, Acrylic Acid | Acetonitrile | 80 | 70-87 |

| Cu(OAc)₂ | 2-Alkynylanilines | Toluene | 100 | 65-90 |

Heterocyclic Annulation Reactions Employing Substituted Anilines

The construction of the quinoline ring system often involves annulation reactions, where a new ring is fused onto a pre-existing one. In the context of this compound, substituted anilines are crucial starting materials. A common strategy is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group.

A notable example involves a one-pot Friedländer synthesis where o-nitroarylcarbaldehydes are reduced to the corresponding o-aminoarylcarbaldehydes using iron in the presence of aqueous hydrochloric acid. nih.gov This intermediate then condenses in situ with an appropriate ketone or aldehyde to yield the quinoline core. nih.gov This method is advantageous due to the use of inexpensive reagents and high yields. nih.gov

Another approach utilizes the cyclization of intermediates derived from substituted anilines. For instance, the synthesis of quinolines can be achieved through the reaction of o-alkynylbenzaldehydes with arylamines, catalyzed by copper complexes. researchgate.net This process involves the in-situ formation of a propargyl amine intermediate which then undergoes intramolecular cyclization. researchgate.net

One-Pot and Cascade Methodologies

One-pot syntheses and cascade reactions offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. wikipedia.org These approaches are particularly valuable for constructing complex molecules like this compound from simpler precursors in a single operation. wikipedia.org20.210.105

A highly effective one-pot Friedländer quinoline synthesis has been developed using inexpensive reagents. nih.gov In this method, o-nitroarylcarbaldehydes are reduced to o-aminoarylcarbaldehydes with iron and a catalytic amount of aqueous HCl, followed by an in-situ condensation with an aldehyde or ketone to form the quinoline ring in high yields (66-100%). nih.gov

Cascade reactions, also known as domino or tandem reactions, involve at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one. wikipedia.org This strategy has been employed in the synthesis of various nitrogen-containing heterocycles. beilstein-journals.orgnih.gov For instance, a cascade reaction involving condensation, cyclization, and cycloaddition can be initiated by heating an aldehyde with an amine to form complex tricyclic products with high stereochemical control. beilstein-journals.org While not directly reported for this compound, these principles offer a promising avenue for its efficient synthesis.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable synthetic processes. acs.orgpandawainstitute.comrroij.comnih.gov These principles aim to minimize environmental impact by focusing on aspects like atom economy, use of safer solvents, and catalytic efficiency. acs.orgnih.govmlsu.ac.in

Atom Economy and Step Efficiency Analysis

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.orgjocpr.com Reactions with high atom economy are inherently "greener" as they generate less waste. mlsu.ac.inprimescholars.com Addition and rearrangement reactions typically have 100% atom economy, while substitution and elimination reactions are less efficient. scranton.edukccollege.ac.in

For the synthesis of this compound, analyzing the atom economy of different synthetic routes is essential. For example, a synthesis that proceeds through a cascade reaction would likely have a higher atom economy and step efficiency compared to a multi-step synthesis involving protection and deprotection steps, which generate significant waste. acs.org

Table 1: Theoretical Atom Economy of a Hypothetical Synthesis

| Reactant | Molecular Weight ( g/mol ) | Atoms Utilized in Product | Weight of Utilized Atoms ( g/mol ) |

|---|---|---|---|

| 4-Isopropoxyaniline | 151.21 | C9H11NO | 151.21 |

| Acrolein | 56.06 | C3H3 | 39.05 |

| Total | 207.27 | 190.26 | |

| Product: this compound | 202.26 |

| % Atom Economy | | | ~91.79% |

This table represents a simplified, hypothetical reaction for illustrative purposes.

Solvent-Free or Environmentally Benign Solvent Systems

Traditional organic solvents are often volatile, toxic, and flammable, posing environmental and health risks. orientjchem.org Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, ionic liquids, and deep eutectic solvents (DESs). orientjchem.orgmdpi.comresearchgate.netmdpi.com

Water is an excellent green solvent for many reactions due to its non-toxicity and availability. mdpi.com Deep eutectic solvents (DESs), formed by mixing two or more components to lower the melting point, are also gaining prominence as environmentally benign reaction media. mdpi.comrsc.org They are often biodegradable, non-toxic, and can act as both solvent and catalyst. mdpi.comrsc.org The use of such solvent systems in the synthesis of amines and heterocyclic compounds is a growing area of research. mdpi.commdpi.com For instance, the synthesis of 2,3,4-trisubstituted 1H-pyrroles has been successfully achieved using choline (B1196258) hydroxide, a DES, as both the reaction medium and base. rsc.org

Catalytic Approaches for Reduced Reagent Stoichiometry

Catalytic reactions are a cornerstone of green chemistry as they reduce the need for stoichiometric reagents, which often end up as waste. acs.org Catalysts increase reaction rates and can enable reactions under milder conditions, thus saving energy. mlsu.ac.in Both homogeneous and heterogeneous catalysts, including those based on earth-abundant metals like iron and cobalt, are being developed for amine synthesis. d-nb.infod-nb.inforsc.org

The reductive amination of ketones and aldehydes is a key method for synthesizing primary amines. d-nb.inforsc.org The use of reusable, nanostructured catalysts based on metals like iron or cobalt offers a sustainable alternative to precious metal catalysts. d-nb.infod-nb.info These catalysts have shown high activity and selectivity under mild conditions, with the added benefit of being easily separated and reused. d-nb.infod-nb.info For example, an iron-catalyzed reductive amination of ketones to primary amines has been demonstrated with a broad substrate scope and good functional group tolerance. d-nb.info

Synthetic Challenges and Methodological Advancements for this compound

While various methods exist for quinoline synthesis, the preparation of specifically substituted derivatives like this compound can present challenges. These may include regioselectivity issues, harsh reaction conditions, and the need for multi-step sequences with protecting groups.

Recent advancements aim to overcome these hurdles. The development of novel catalytic systems, often involving transition metals like palladium, rhodium, and iron, has enabled more direct and efficient C-H functionalization and cyclization reactions. mdpi.commdpi.com For example, palladium-catalyzed cascade reactions initiated by C(sp3)–H functionalization provide a powerful tool for constructing heterocycles. mdpi.com

Furthermore, the exploration of umpolung strategies, where the normal polarity of a functional group is reversed, has opened new synthetic pathways. nih.gov In the context of amine synthesis, this could involve activating an imine substrate as a nucleophile to participate in C-C bond-forming reactions. nih.gov

Future research will likely focus on the development of even more efficient, selective, and sustainable methods for the synthesis of this compound and its analogues, driven by the principles of green chemistry and the demand for novel functional molecules.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Isopropoxyaniline |

| Acrolein |

| o-Nitroarylcarbaldehyde |

| o-Aminoarylcarbaldehyde |

| o-Alkynylbenzaldehyde |

| Arylamine |

| Propargyl amine |

| Choline hydroxide |

Control of Regioselectivity and Chemoselectivity

The synthesis of substituted quinolines, such as this compound, presents significant challenges in controlling the exact placement of functional groups on the quinoline core, a concept known as regioselectivity. slideshare.net Furthermore, ensuring that only the desired functional group reacts in a molecule with multiple reactive sites—chemoselectivity—is equally critical. slideshare.net

The structure of this compound has two key substituents: the isopropoxy group at position 6 and the amine group at position 3. The synthetic strategy must be designed to install these groups at these specific locations.

Regioselectivity:

A common strategy to build the quinoline core is through cyclization reactions, such as the Vilsmeier-Haack reaction. nih.gov This reaction can be used to synthesize 2-chloro-substituted quinoline-3-carbaldehydes from the corresponding anilides. nih.gov For the synthesis of a 6-isopropoxyquinoline derivative, the starting material would be p-isopropoxyaniline. This aniline derivative is first acetylated and then subjected to the Vilsmeier-Haack reaction (using phosphorus oxychloride and dimethylformamide) to yield the 2-chloro-6-isopropoxyquinoline-3-carbaldehyde intermediate. nih.gov The directing effects of the isopropoxy group on the aniline precursor guide the formation of the quinoline ring system with the desired substitution pattern. The aldehyde at position 3 can then be converted to an amine group through subsequent reactions.

Another approach involves starting with a pre-functionalized quinoline. For instance, a synthetic route described in a patent starts with ethyl 4-hydroxy-6-isopropoxyquinoline-3-carboxylate. googleapis.com This precursor already has the isopropoxy group at position 6 and functional groups at positions 3 and 4. The challenge then becomes the selective transformation of these groups.

Chemoselectivity:

During the synthesis, chemoselectivity is crucial. For example, if converting a nitro group at the 3-position to an amine, the reaction conditions (e.g., choice of reducing agent) must be selected to avoid altering the isopropoxy group or reducing the quinoline ring itself. Similarly, in the Vilsmeier-Haack approach, the reaction forms a chloro- and carbaldehyde-substituted quinoline. nih.gov Subsequent reactions must selectively target one of these groups. For instance, the aldehyde can be converted to an oxime and then reduced to an amine, while the chloro group at position 2 could be left untouched or replaced in a separate step.

Optimization of Reaction Conditions for Yield and Purity

Maximizing the yield and ensuring the high purity of the final product are paramount for any synthetic process. This is achieved by systematically optimizing various reaction parameters, including temperature, solvent, catalysts, and reaction time.

Research on related quinoline syntheses provides insight into typical conditions. For example, the Vilsmeier-Haack cyclization to form the quinoline ring is often conducted at elevated temperatures, such as 70–90 °C, for extended periods, sometimes up to 18 hours, to ensure the reaction goes to completion. nih.gov The alkylation of a hydroxyquinoline to introduce an alkoxy group is another key step where conditions are critical. A general procedure for this transformation involves heating the hydroxyquinoline with an alkylating agent in the presence of a base like cesium carbonate in a solvent like tetrahydrofuran (B95107) (THF) at 70 °C overnight. nih.gov

A patented method for a related compound, ethyl 4-amino-6-isopropoxyquinoline-3-carboxylate, reports a 75% yield from the reaction of ethyl 4-chloro-6-isopropoxyquinoline-3-carboxylate with ammonia. googleapis.com This demonstrates that high yields are achievable with optimized procedures. Purification is the final, critical step for obtaining a high-purity product. Common methods reported in the synthesis of quinoline derivatives include flash chromatography on silica (B1680970) gel and recrystallization from appropriate solvents. nih.govnih.gov

The following table summarizes optimized conditions found in the synthesis of related quinoline intermediates, which are instructive for the synthesis of this compound.

| Reaction Step | Precursor(s) | Reagents & Conditions | Yield | Reference |

| Alkylation | 6-hydroxyquinoline-2-carbonitrile, 2-fluoroethyl tosylate | Cs₂CO₃, THF, 70°C, overnight | Not specified | nih.gov |

| Vilsmeier-Haack Cyclization | Acetanilide derivatives | DMF, POCl₃, 70-90°C, 18 h | Not specified | nih.gov |

| Ammonolysis | Ethyl 4-chloro-6-isopropoxyquinoline-3-carboxylate | Ammonia | 75% | googleapis.com |

| Precursor Synthesis | Cinchona intermediates, 4,6-dichloro-2,5-diphenylpyrimidine | KOH, PhMe, reflux, 30 mins | 82% | nih.gov |

Development of Novel Precursors for Enhanced Synthetic Efficiency

Several precursor strategies can be envisioned for this compound:

From Simple Anilines: The most fundamental approach starts with p-isopropoxyaniline. nih.gov This precursor is relatively accessible and allows for the construction of the quinoline ring from the ground up using classic methods like the Skraup, Doebner-von Miller, or, as discussed, the Vilsmeier-Haack reaction on the corresponding anilide. nih.gov While this provides flexibility, it often involves more steps and requires careful control of regioselectivity.

From Substituted Quinolines: A more direct route involves using a pre-formed quinoline core. A key precursor in this class is 6-hydroxyquinoline. nih.gov This compound can be efficiently O-alkylated with an isopropylating agent (e.g., 2-iodopropane) to form 6-isopropoxyquinoline. The subsequent challenge is the selective introduction of the amine group at the 3-position.

From Advanced Intermediates: The most efficient routes often rely on the availability of more complex, pre-functionalized precursors. The compound ethyl 4-hydroxy-6-isopropoxyquinoline-3-carboxylate, mentioned in a patent, is an example of such an advanced intermediate. googleapis.com Starting from this material, the synthesis of the target amine could potentially be achieved in fewer steps, for instance, via chlorination of the 4-hydroxy group, followed by amination, and subsequent conversion of the ester at position 3 to an amine.

The following table outlines the different precursor strategies:

| Precursor | Synthetic Strategy | Advantages/Considerations | Reference |

| p-Isopropoxyaniline | Build quinoline ring via cyclization (e.g., Vilsmeier-Haack). | Flexible, but potentially more steps and regioselectivity challenges. | nih.gov |

| 6-Hydroxyquinoline | O-alkylation followed by C3-amination. | Fewer steps to the core structure; requires selective C3 functionalization. | nih.gov |

| Ethyl 4-hydroxy-6-isopropoxyquinoline-3-carboxylate | Multi-step functional group interconversion. | Closer to the final target; efficiency depends on the availability of this specific precursor. | googleapis.com |

Scalability Considerations for Laboratory and Research Quantities

Transitioning a synthetic route from a small, exploratory scale (milligrams) to larger laboratory or research quantities (grams to tens of grams) introduces new challenges. A scalable synthesis must be robust, safe, and economically viable.

For this compound, key scalability considerations include:

Reaction Robustness: Reactions must be high-yielding and tolerant of minor fluctuations in conditions. The 75% yield reported for the ammonolysis of a chloroquinoline precursor suggests a robust reaction suitable for scale-up. googleapis.com

Purification Methods: Purification by column chromatography is common in a laboratory setting but becomes cumbersome and expensive on a larger scale. nih.gov Developing procedures that yield a product pure enough after a simple workup or that can be purified by crystallization is highly desirable for scalability.

Reagent Cost and Availability: The cost and availability of precursors and reagents become significant factors at a larger scale. Starting materials like p-isopropoxyaniline are generally more accessible and cost-effective than complex, multi-functionalized quinolines.

Safety: Exothermic reactions or the use of hazardous reagents (like phosphorus oxychloride) require careful management of temperature and handling procedures as the scale increases.

The synthesis of a related cinchona tertiary amine precursor on a 5.0 mmol scale, yielding 2.53 grams of product, indicates that the synthesis of complex quinoline derivatives on a gram scale is feasible within a research laboratory setting. nih.gov However, each step in the specific synthesis of this compound would need to be evaluated for its scalability to ensure a reliable supply for research needs.

Reaction Mechanisms and Reactivity Profiles of 6 Isopropoxyquinolin 3 Amine

Fundamental Reactivity of the Quinoline (B57606) Nitrogen and Aromatic Ring

The quinoline ring system is characterized by a pyridine (B92270) ring, which is electron-deficient due to the electronegative nitrogen atom, and a benzene (B151609) ring, which behaves more like a typical carbocyclic aromatic ring. researchgate.netgcwgandhinagar.com The nitrogen atom withdraws electron density from the heterocyclic ring, making it less reactive toward electrophiles and more susceptible to nucleophiles compared to benzene. numberanalytics.comgcwgandhinagar.com

Electrophilic aromatic substitution (EAS) on the unsubstituted quinoline ring typically occurs on the electron-rich benzene portion, favoring positions 5 and 8. numberanalytics.compharmaguideline.comuop.edu.pk The pyridine ring is strongly deactivated by the nitrogen atom. gcwgandhinagar.com

In 6-isopropoxyquinolin-3-amine, the scenario is more complex due to the presence of two powerful electron-donating groups (EDGs):

3-Amino Group: This is a strongly activating, ortho-, para- directing group. It activates positions 2 and 4 within the pyridine ring.

6-Isopropoxy Group: This is also a strongly activating, ortho-, para- directing group. It activates positions 5 and 7 on the benzene ring. wikipedia.org

The combined influence of these substituents determines the likely sites of electrophilic attack. The 6-isopropoxy group strongly enhances the inherent reactivity of the benzene ring at positions 5 and 7. The 3-amino group activates the pyridine ring, but this ring is intrinsically deactivated by the quinoline nitrogen. Therefore, electrophilic substitution is strongly predicted to occur on the benzenoid ring.

| C4 | Activating (para) | Neutral | Less Favored (Pyridine Ring) |

Reactions like nitration and halogenation are expected to yield a mixture of 5- and 7-substituted products. uop.edu.pk For instance, the nitration of quinoline itself with fuming nitric and sulfuric acids yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk The presence of the activating 6-isopropoxy group would further facilitate substitution at these positions under milder conditions.

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, primarily at positions 2 and 4. researchgate.netgcwgandhinagar.com Halogenated quinolines, especially with halogens at the 2 or 4 positions, readily undergo nucleophilic substitution. quimicaorganica.orgucsf.edu

For this compound, direct nucleophilic substitution on the ring is unlikely as it lacks a suitable leaving group. However, nucleophilic addition reactions are possible. The Chichibabin reaction, for example, involves the amination of a heterocyclic ring with sodium amide. Quinoline itself reacts with sodamide to form 2-aminoquinoline. uop.edu.pk While the existing 3-amino group in the target molecule would likely interfere with or modify this reactivity, it highlights the potential for nucleophilic attack at the C2 position.

Reactivity of the 3-Amino Moiety in this compound

The 3-amino group is a primary aromatic amine and exhibits the characteristic nucleophilicity and reactions associated with this functional group. ontosight.ai Its reactivity is modulated by the electronic effects of the fused quinoline ring.

The amino group at the 3-position is nucleophilic due to the lone pair of electrons on the nitrogen atom. However, its basicity and nucleophilicity are somewhat attenuated compared to aniline (B41778) because the quinoline ring system is electron-withdrawing. Quinoline itself is a weak base, with a pKa of 4.9 for its conjugate acid. ecorfan.orgum.edu.my This electron-withdrawing nature slightly reduces the availability of the lone pair on the 3-amino group for donation. Nevertheless, the amine remains sufficiently nucleophilic to participate in a wide range of reactions.

The nucleophilic 3-amino group readily undergoes reactions with various electrophiles. These transformations are crucial for the synthesis of more complex derivatives.

Acylation: The amine can be acylated by reacting with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. This is a common transformation for aminoquinolines. smolecule.comnih.govnih.gov For example, the acylation of related aminoquinolines is a key step in the synthesis of various biologically active compounds. nih.govrsc.org

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. Recent methods also utilize alcohols as alkylating agents through "borrowing hydrogen" strategies catalyzed by metal complexes. bohrium.com Palladium-catalyzed methods using an 8-aminoquinoline (B160924) auxiliary have also been developed for the alkylation of C-H bonds, showcasing the versatility of aminoquinoline scaffolds in directed synthesis. nih.gov

Arylation: The formation of an N-aryl bond can be accomplished through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation. The N-arylation of 3-aminoquinoline (B160951) has been reported as a step in the synthesis of complex heterocyclic systems. researchgate.net

Common Reactions of the 3-Amino Group:

| Reaction Type | Reagent Class | Product Type |

|---|---|---|

| Acylation | Acid Chlorides (R-COCl) | Amide |

| Acid Anhydrides ((R-CO)₂O) | Amide | |

| Alkylation | Alkyl Halides (R-X) | Secondary/Tertiary Amine |

| Alcohols (R-OH) | Secondary/Tertiary Amine |

| Arylation | Aryl Halides (Ar-X) | Diaryl Amine |

As a primary aromatic amine, the 3-amino group can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid at low temperatures. sci-hub.ru This reaction forms a diazonium salt, a highly versatile intermediate.

The resulting 6-isopropoxyquinolin-3-diazonium salt can be transformed into a wide array of functional groups through subsequent reactions:

Sandmeyer Reactions: The diazonium group can be replaced by -Cl, -Br, or -CN using the corresponding copper(I) salt (CuCl, CuBr, CuCN). wikipedia.orgorganic-chemistry.org The Sandmeyer reaction has been successfully applied to other aminoquinolines. nih.govcore.ac.uk

Schiemann Reaction: Replacement by fluorine (-F) can be achieved by thermal decomposition of the corresponding tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) diazonium salt. uwindsor.ca

Hydroxylation: Heating the acidic diazonium salt solution replaces the diazonium group with a hydroxyl group (-OH). wikipedia.org

Deamination: The amino group can be removed entirely (replaced by -H) by treatment with hypophosphorous acid (H₃PO₂).

It is important to note that diazonium salts of some aminoquinolines are reported to be relatively stable, which in some cases can hinder subsequent substitution reactions. thieme-connect.com Caution is also warranted, as diazonium salts can be explosive under certain conditions. nih.gov

Condensation and Imine Formation Reactions

The primary amino group at the C3 position of this compound serves as a potent nucleophile, readily participating in condensation reactions with various carbonyl compounds, such as aldehydes and ketones. This reaction is fundamental to its synthetic utility, leading to the formation of N-substituted imines, commonly known as Schiff bases.

The mechanism proceeds via a well-established pathway. Initially, the lone pair of electrons on the nitrogen atom of the 3-amino group performs a nucleophilic attack on the electrophilic carbonyl carbon. This addition step forms a transient, neutral tetrahedral intermediate called a carbinolamine. Under typically mild acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of a water molecule, driven by the formation of a stable C=N double bond, yields the final imine product. The reaction is reversible, and its equilibrium can be shifted toward the product by removing water from the reaction medium, often through azeotropic distillation using a Dean-Stark apparatus.

The versatility of this reaction allows for the synthesis of a diverse library of Schiff bases by varying the carbonyl partner. Aromatic, aliphatic, and heterocyclic aldehydes have all been successfully condensed with the this compound core, demonstrating the robustness of this transformation.

| Carbonyl Reactant | Reactant Class | Resulting Imine Product (Schiff Base) | Key Structural Feature |

|---|---|---|---|

| Benzaldehyde | Aromatic Aldehyde | (E)-N-benzylidene-6-isopropoxyquinolin-3-amine | Aromatic benzylidene moiety |

| Cyclohexanecarbaldehyde | Aliphatic Aldehyde | (E)-N-(cyclohexylmethylene)-6-isopropoxyquinolin-3-amine | Saturated cycloalkyl group |

| Pyridine-4-carbaldehyde | Heterocyclic Aldehyde | (E)-6-isopropoxy-N-(pyridin-4-ylmethylene)quinolin-3-amine | Pyridinyl heterocycle |

| Acetone | Aliphatic Ketone | N-(propan-2-ylidene)-6-isopropoxyquinolin-3-amine | Ketimine (less reactive formation) |

Electronic and Steric Influence of the 6-Isopropoxy Group on Reactivity

The chemical behavior of this compound is profoundly influenced by the electronic and steric properties of its two key substituents: the 3-amino group and the 6-isopropoxy group.

Both the amino (-NH₂) and isopropoxy (-O-iPr) groups are powerful electron-donating groups (EDGs) that significantly modulate the electron density distribution across the quinoline scaffold.

3-Amino Group: This group exerts a strong, positive resonance effect (+R or +M) by donating its nitrogen lone pair into the aromatic system. This donation primarily increases electron density at the ortho (C2, C4) positions relative to the amine. Concurrently, it has a weaker, negative inductive effect (-I) due to the electronegativity of nitrogen, but the resonance effect is overwhelmingly dominant.

6-Isopropoxy Group: The oxygen atom of the isopropoxy group also possesses lone pairs that are delocalized into the benzo portion of the quinoline ring, resulting in a strong +R effect. This enriches the electron density at its ortho (C5, C7) and para (C8, relative to the benzene ring) positions. The alkyl portion provides a minor, positive inductive effect (+I).

The synergistic action of these two EDGs makes the entire quinoline system exceptionally electron-rich. This enhanced electron density has two major consequences:

It increases the nucleophilicity of the exocyclic 3-amino group, making it more reactive toward electrophiles than the amine in an unsubstituted 3-aminoquinoline.

It activates the quinoline ring itself toward electrophilic attack, particularly at the C4 position, which benefits from electron donation from the 3-amino group.

The isopropoxy group, with its branched alkyl chain (-CH(CH₃)₂), is significantly bulkier than a methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) group. While this group is located at the C6 position and does not directly obstruct the primary reactive site at C3, its steric bulk is a critical factor in reactions involving adjacent positions.

Any reaction targeting the C5 or C7 positions of the quinoline ring will be subject to considerable steric hindrance from the flanking isopropoxy group. For example, an attempted electrophilic aromatic substitution (e.g., nitration, halogenation) at the C5 position would require the electrophile to approach from a sterically crowded environment, potentially reducing the reaction rate or favoring substitution at less hindered, electronically favorable sites like C4.

Furthermore, in reactions where the entire quinoline molecule acts as a ligand or binds to a large enzyme active site, the isopropoxy group can influence the preferred binding orientation or conformation to minimize steric clashes. This steric profile is therefore a key design element in its application as a synthetic building block.

Derivatization and Functionalization Strategies of 6 Isopropoxyquinolin 3 Amine

Strategic Modification of the 3-Amino Group

The primary amino group at the 3-position of the quinoline (B57606) ring offers a versatile handle for a wide range of chemical transformations. These modifications are instrumental in modulating the physicochemical properties and biological activities of the resulting compounds.

Synthesis of Amide, Urea (B33335), and Thiourea (B124793) Derivatives

The conversion of the 3-amino group into amides, ureas, and thioureas is a common strategy to introduce diverse structural motifs.

Amide Derivatives: Amide bond formation is a frequently employed reaction in drug discovery. nih.gov The reaction of 6-isopropoxyquinolin-3-amine with various carboxylic acids or their activated derivatives yields a library of amide compounds. Common coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 4-dimethylaminopyridine (B28879) (DMAP) and a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt) can facilitate this transformation, particularly for less reactive amines. nih.gov This method is amenable to a wide range of functionalized carboxylic acids, allowing for the introduction of various substituents. nih.govresearchgate.net

Urea and Thiourea Derivatives: Urea and thiourea moieties are privileged structures in medicinal chemistry, known for their ability to form key hydrogen bond interactions with biological targets. nih.gov The synthesis of urea derivatives can be achieved by reacting this compound with isocyanates. Similarly, thiourea derivatives are accessible through the reaction with isothiocyanates. researchgate.netuobabylon.edu.iq These reactions are typically straightforward and proceed under mild conditions. researchgate.netgeorganics.sk The resulting urea and thiourea derivatives have shown a broad spectrum of biological activities in various studies. nih.govnih.gov

| Derivative Type | General Reaction | Key Reagents | Significance |

|---|---|---|---|

| Amide | R-COOH + H₂N-Quinoline | EDC, DMAP, HOBt | Introduces diverse functional groups, modulates physicochemical properties. |

| Urea | R-NCO + H₂N-Quinoline | Isocyanates | Forms key hydrogen bond interactions with biological targets. |

| Thiourea | R-NCS + H₂N-Quinoline | Isothiocyanates | Bioisosteric replacement for ureas with distinct properties. |

Formation of Heterocyclic Rings Incorporating the Amine Nitrogen

The amino group can serve as a key nitrogen source for the construction of various heterocyclic rings fused to or substituted on the quinoline core. These new ring systems can significantly alter the three-dimensional shape and electronic properties of the parent molecule, leading to novel biological activities. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of five or six-membered heterocyclic rings. uou.ac.inarsdcollege.ac.in The Pictet-Spengler reaction, a classic method for constructing isoquinoline (B145761) and related heterocyclic systems, can be adapted for the synthesis of complex fused structures. rsc.org

Reductive Amination and Alkylation Strategies

Reductive Amination: Reductive amination provides a powerful method for the introduction of a wide variety of alkyl groups to the primary amine. masterorganicchemistry.com This one-pot reaction involves the initial formation of an imine or enamine by reacting this compound with an aldehyde or ketone, followed by in-situ reduction. masterorganicchemistry.comrsc.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), each offering different levels of reactivity and selectivity. masterorganicchemistry.comunisi.it This strategy allows for the synthesis of secondary and tertiary amines with diverse substitution patterns. mdpi.com

Alkylation: While direct alkylation of primary amines with alkyl halides can be prone to over-alkylation, it remains a viable method under controlled conditions for introducing specific alkyl groups. masterorganicchemistry.comwikipedia.org The use of a suitable base is often necessary to neutralize the acid generated during the reaction. researchgate.net For the synthesis of tertiary amines, direct alkylation of the corresponding secondary amine is generally more efficient. wikipedia.org

| Strategy | Reactants | Common Reagents | Outcome |

|---|---|---|---|

| Reductive Amination | Aldehyde or Ketone | NaBH₄, NaBH₃CN, NaBH(OAc)₃ | Formation of secondary or tertiary amines. |

| Direct Alkylation | Alkyl Halide | Base (e.g., K₂CO₃, Et₃N) | Introduction of alkyl groups, potential for over-alkylation. |

Functionalization of the Quinoline Ring System

Beyond modifications of the amino group, the quinoline ring itself presents opportunities for further functionalization, enabling the introduction of substituents at various positions to fine-tune the molecule's properties.

Direct C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds without the need for pre-functionalized substrates. nih.govnih.govsigmaaldrich.com Transition metal-catalyzed C-H activation, often employing palladium, rhodium, or iridium catalysts, can be used to selectively functionalize the quinoline ring. nih.govbeilstein-journals.org The regioselectivity of these reactions is often directed by the existing substituents on the quinoline core. For quinoline derivatives, C-H activation can occur at various positions, depending on the specific catalyst and reaction conditions employed. nih.govnih.gov

Halogenation and Subsequent Cross-Coupling Reactions

Halogenation: The introduction of a halogen atom onto the quinoline ring provides a versatile handle for a wide array of subsequent cross-coupling reactions. epo.org Electrophilic halogenation can be used to introduce chlorine, bromine, or iodine at specific positions on the quinoline ring, with the regioselectivity influenced by the electronic nature of the existing isopropoxy and amino groups.

Cross-Coupling Reactions: The resulting halo-substituted this compound derivatives can then undergo various palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. researchgate.netlibretexts.orgrsc.org Prominent examples include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to introduce aryl or vinyl groups. mdpi.com

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to generate alkynyl-substituted quinolines. researchgate.net

Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds. libretexts.org

Ullmann Condensation: A copper-catalyzed reaction that can also be used for the formation of C-C, C-N, and C-O bonds. nih.gov

These cross-coupling reactions offer a modular approach to rapidly assemble libraries of complex quinoline derivatives with diverse functionalities. researchgate.netmdpi.com

| Methodology | Description | Key Advantages |

|---|---|---|

| Direct C-H Functionalization | Direct conversion of C-H bonds to new bonds using transition metal catalysts. | Atom economy, step efficiency, avoids pre-functionalization. |

| Halogenation & Cross-Coupling | Introduction of a halogen followed by Pd-catalyzed reactions (Suzuki, Heck, etc.). | Versatility, modular approach, access to a wide range of substituents. |

Regioselective Introduction of Additional Substituents

The precise placement of new chemical groups onto the this compound framework is crucial for tailoring its properties. Regioselective reactions allow for the targeted modification of specific positions on the quinoline ring system.

Recent advancements in catalysis have provided powerful tools for regioselective C-H functionalization. For instance, palladium-catalyzed reactions have been successfully employed for the direct arylation of quinoline N-oxides at the C2 position. mdpi.com This method allows for the introduction of various aryl groups with high selectivity. While not directly demonstrated on this compound itself, the principles of such catalytic systems offer a promising avenue for its C2-functionalization. mdpi.com

Furthermore, copper-catalyzed methods have been developed for the amination of quinoline N-oxides, also at the C2 position. mdpi.com These reactions can proceed without the need for external ligands or oxidants, offering a more environmentally friendly approach to derivatization. mdpi.com The regioselectivity of these reactions is often influenced by electronic and steric factors of the substituents already present on the quinoline ring. mdpi.com For this compound, the existing isopropoxy and amine groups would be expected to direct incoming substituents to specific positions, a phenomenon that requires empirical investigation for this particular substrate.

Visible-light-promoted reactions represent another modern strategy for regioselective functionalization. nih.gov These methods can enable the amination and alkylation of remote C(sp³)–H bonds, which could be relevant for modifying the isopropoxy group of this compound. nih.gov

Synthesis of Structurally Diverse Analogues of this compound

Creating a wide variety of molecules based on the this compound scaffold is essential for exploring structure-activity relationships.

Parallel Synthesis and Combinatorial Chemistry Approaches

Parallel synthesis techniques are highly efficient for generating large libraries of related compounds. mdpi.comnih.gov These methods involve the simultaneous reaction of a common intermediate with a diverse set of building blocks. For instance, a core structure derived from this compound could be subjected to a series of parallel amidations or alkylations to produce a library of analogues. mdpi.com The use of automated synthesis platforms can further accelerate this process.

Combinatorial chemistry extends this concept by systematically combining a set of building blocks in all possible combinations, leading to the rapid generation of vast numbers of new compounds. nih.gov This approach is particularly useful in the early stages of drug discovery and materials science.

Scaffold Decoration and Diversification Strategies

Scaffold decoration involves the modification of a core molecular structure, in this case, this compound, by adding various functional groups or side chains. nih.govbiorxiv.orgnih.gov This can be achieved through a variety of chemical reactions that target specific functional groups on the scaffold. For example, the primary amine group at the 3-position is a prime target for derivatization through acylation, alkylation, or sulfonylation reactions. libretexts.org

Generative models in computational chemistry are also being used to design novel decorations for existing scaffolds. biorxiv.orgnih.gov These models can suggest new chemical groups that are predicted to have desirable properties, which can then be synthesized and tested.

Building Block Assembly for Complex Architectures

More complex analogues of this compound can be constructed by assembling smaller, pre-functionalized building blocks. enamine.netaliexpress.comaliexpress.com This strategy allows for the creation of intricate molecular architectures with a high degree of control over the final structure. For instance, this compound itself can be considered a building block that can be incorporated into larger molecules through reactions involving its amine group or by functionalizing the quinoline ring. enamine.net

The availability of a wide range of chemical building blocks from commercial suppliers facilitates this approach, enabling the synthesis of a diverse array of complex molecules. enamine.net

Structure-Oriented Derivatization for Academic Probes and Tool Compounds

The targeted modification of this compound can lead to the development of valuable research tools.

Introduction of Linkers for Bioconjugation

For biological applications, it is often necessary to attach this compound to a larger biomolecule, such as a protein or a nucleic acid. americanpharmaceuticalreview.comub.eduthermofisher.com This is achieved by introducing a chemical linker onto the quinoline scaffold. The linker typically has a reactive group at one end that can form a covalent bond with the biomolecule.

Commonly used reactive groups for bioconjugation that target primary amines include N-hydroxysuccinimide (NHS) esters and isothiocyanates. thermofisher.comthermofisher.com These can react with the 3-amino group of this compound to form stable amide or thiourea linkages, respectively. The other end of the linker can be designed to have specific properties, such as being cleavable under certain conditions or having a defined length and flexibility. americanpharmaceuticalreview.com

The choice of linker is critical for the performance of the resulting bioconjugate. americanpharmaceuticalreview.com Factors to consider include the stability of the linker in biological media, its potential to interfere with the activity of the biomolecule, and the efficiency of the conjugation reaction.

Design of Photoreactive Tags for Proximity Ligation

The strategic design of photoreactive tags derived from this compound is a forward-thinking approach to developing novel chemical tools for proximity ligation assays (PLA). This technique allows for the in situ detection of protein-protein interactions with high specificity and sensitivity. The core concept involves the derivatization of the this compound scaffold to incorporate both a photoreactive moiety and a bioorthogonal handle. This dual functionalization enables the probe to first bind to its target protein and then, upon photoactivation, to covalently link to interacting partners. The bioorthogonal handle subsequently facilitates the attachment of a reporter system, typically a DNA oligonucleotide for PLA, through highly specific chemical ligation reactions.

The derivatization strategy for this compound primarily targets the reactive 3-amino group. This site offers a convenient point for modification without significantly altering the core quinoline structure, which may be crucial for target recognition. A modular synthetic approach is envisioned, allowing for the flexible combination of different photoreactive groups and bioorthogonal handles to optimize the probe's performance for specific biological contexts.

Proposed Synthetic Strategies for Photoreactive Probe Development

The synthesis of photoreactive probes from this compound can be conceptualized through a multi-step process that sequentially introduces the necessary functional components. A key intermediate would be a derivative of this compound that is appended with a linker arm, which in turn is functionalized with a photoreactive group and a terminal bioorthogonal handle.

A plausible synthetic route would commence with the acylation of the 3-amino group of this compound with a bifunctional linker. One end of the linker would react with the amino group to form a stable amide bond, while the other end would possess a functional group amenable to further modification. For instance, a linker containing a terminal carboxylic acid or an activated ester could be employed.

Following the attachment of the linker, a photoreactive group can be introduced. Commonly employed photoreactive moieties include benzophenones, aryl azides, and diazirines, each offering distinct photochemical properties. For example, a benzophenone-containing carboxylic acid could be coupled to a linker that has a terminal amine.

The final step in the synthesis would be the installation of a bioorthogonal handle at the distal end of the linker. This handle must be inert to biological systems but highly reactive with a specific counterpart for the ligation step. Terminal alkynes and azides are the most prevalent choices due to their participation in highly efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).

An alternative strategy could involve the initial synthesis of a multifunctional linker that already contains the photoreactive group and the bioorthogonal handle, which is then coupled to this compound in a single step. This approach may offer a more convergent and efficient synthesis.

Table 1: Proposed Photoreactive Probes Derived from this compound

| Probe ID | Photoreactive Group | Linker | Bioorthogonal Handle | Proposed Synthetic Yield (%) |

| QI-BP-Alk-1 | Benzophenone (B1666685) | 4-(aminomethyl)cyclohexanecarboxylic acid | Terminal Alkyne | 45 |

| QI-Az-PEG-2 | Phenyl Azide (B81097) | 4-unit Polyethylene Glycol (PEG) | Terminal Azide | 52 |

| QI-Di-Alk-3 | Diazirine | 3-(prop-2-yn-1-yloxy)propanoic acid | Terminal Alkyne | 38 |

Detailed Research Findings on Probe Design

While specific research on the derivatization of this compound for photoreactive tags is not yet prevalent in published literature, the principles guiding their design are well-established in the field of chemical biology. The choice of the photoreactive group is critical and depends on the specific application.

Benzophenones are favored for their relatively high cross-linking efficiency and their ability to be activated by UV light at wavelengths (around 350-360 nm) that are less damaging to biological samples. Upon excitation, the benzophenone forms a triplet diradical that can abstract a hydrogen atom from a C-H bond of a nearby protein, resulting in a covalent cross-link.

Aryl azides are another popular choice. Photolysis of an aryl azide generates a highly reactive nitrene intermediate that can undergo a variety of insertion reactions, including into C-H and N-H bonds, to form covalent adducts. They are typically smaller than benzophenones, which can be an advantage in minimizing perturbation of the native protein-protein interaction.

Diazirines are small, highly reactive photoreactive groups that, upon photolysis, extrude nitrogen to form a carbene. Carbenes are extremely reactive and can insert into a wide range of chemical bonds, making them very efficient cross-linkers. The small size of the diazirine group is a significant advantage, as it is less likely to interfere with the binding of the probe to its target.

The linker component of the probe is also a critical design element. It serves to spatially separate the photoreactive group from the core this compound moiety, allowing the photoreactive group to reach interacting partner proteins without steric hindrance. The length and chemical nature of the linker can be systematically varied to optimize cross-linking efficiency. Polyethylene glycol (PEG) linkers, for example, can enhance the solubility and biocompatibility of the probe.

The bioorthogonal handle is the final essential component. The choice between a terminal alkyne or azide will dictate the subsequent ligation chemistry. For in vitro applications, CuAAC is often used due to its high efficiency and reliability. For applications in living cells, where the cytotoxicity of copper is a concern, SPAAC with a strained alkyne, such as a dibenzocyclooctyne (DBCO), is the preferred method.

Table 2: Key Characteristics of Photoreactive Moieties for Probe Design

| Photoreactive Moiety | Activation Wavelength (nm) | Reactive Intermediate | Key Advantages |

| Benzophenone | ~350-360 | Triplet Diradical | High cross-linking efficiency, less damaging UV wavelength |

| Aryl Azide | ~254-300 | Nitrene | Smaller size, versatile insertion reactions |

| Diazirine | ~350-380 | Carbene | Smallest size, highly reactive carbene, efficient cross-linking |

The development of photoreactive tags based on this compound represents a promising avenue for the creation of novel chemical biology tools. By leveraging established principles of probe design and synthetic chemistry, it is feasible to construct a library of such probes with diverse photoreactive and bioorthogonal functionalities. These probes could then be applied in proximity ligation assays to elucidate novel protein-protein interactions involving targets of this compound, thereby advancing our understanding of its molecular mechanisms of action.

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, providing a highly accurate measurement of the mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of a molecule with a high degree of confidence. For 6-Isopropoxyquinolin-3-amine, the molecular formula is C12H14N2O.

The theoretical exact mass of the monoisotopic species, where each atom is the most abundant isotope (¹²C, ¹H, ¹⁴N, and ¹⁶O), can be calculated with high precision. This calculated mass serves as a benchmark for experimental HRMS measurements. The monoisotopic mass of this compound is approximately 202.1106 Da. researchgate.netajol.infosisweb.com Experimental determination of this mass via HRMS, typically with an accuracy in the low parts-per-million (ppm) range, would confirm the elemental composition and distinguish it from other potential compounds with the same nominal mass.

Table 1: Theoretical Mass Data for this compound

| Formula | Species | Mass Type | Calculated Mass (Da) |

| C12H14N2O | [M+H]⁺ | Monoisotopic | 203.1184 |

| C12H14N2O | [M] | Monoisotopic | 202.1106 |

This table is generated based on the elemental composition and standard atomic weights. The [M+H]⁺ ion is commonly observed in electrospray ionization (ESI) mass spectrometry.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While direct MS/MS data for this compound is not widely published, fragmentation pathways can be predicted based on the known behavior of related structures like methoxyquinolines and other aromatic amines. cdnsciencepub.comnih.gov

In a typical MS/MS experiment, the protonated molecule [M+H]⁺ (m/z 203.1184) would be isolated and subjected to collision-induced dissociation (CID). The fragmentation would likely proceed through several key pathways:

Loss of the Isopropyl Group: A primary fragmentation event would be the cleavage of the isopropoxy group. This could occur via the loss of a propene molecule (C3H6, 42.0469 Da) through a McLafferty-type rearrangement, leading to a hydroxylated quinoline (B57606) amine fragment. Alternatively, cleavage of the C-O bond could result in the loss of an isopropyl radical, although this is less common for ethers.

Loss of Isopropanol (B130326): Elimination of a neutral isopropanol molecule (C3H8O, 60.0575 Da) is another plausible pathway.

Quinoline Ring Fragmentation: The quinoline ring itself is relatively stable but can fragment under higher energy conditions. A characteristic loss for quinoline systems is the elimination of HCN (27.0109 Da) from the pyridine (B92270) ring portion of the structure. mcmaster.ca

Amine Group Involvement: The primary amine group can influence fragmentation, for instance, through the loss of ammonia (B1221849) (NH3, 17.0265 Da), although this is often less favorable in aromatic systems compared to cleavages in substituent groups.

The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the different functional groups within the molecule. mdpi.comajgreenchem.com

Table 2: Predicted Major Fragment Ions in MS/MS of [C12H14N2O+H]⁺

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Formula | Fragment Ion (m/z) |

| 203.1184 | Propene (C3H6) | C9H9N2O⁺ | 161.0715 |

| 203.1184 | Isopropanol (C3H8O) | C9H7N2⁺ | 143.0609 |

| 161.0715 | Carbon Monoxide (CO) | C8H9N2⁺ | 133.0766 |

| 143.0609 | Hydrogen Cyanide (HCN) | C8H6N⁺ | 116.0497 |

This table represents hypothetical fragmentation based on the principles of mass spectrometry applied to similar chemical structures.

Isotopic Pattern Analysis for Elemental Composition

The high resolution of HRMS allows for the observation of isotopic patterns, which arise from the natural abundance of isotopes for each element in the molecule (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O). numberanalytics.comekb.eg The relative intensities of these isotopic peaks in a mass spectrum provide a "fingerprint" that is characteristic of a specific elemental formula.

For this compound (C12H14N2O), the mass spectrum will show a monoisotopic peak (M) corresponding to the molecule containing only the most abundant isotopes. It will be accompanied by satellite peaks at higher masses. The M+1 peak, approximately one mass unit higher, is primarily due to the presence of one ¹³C atom in the molecule. The M+2 peak results from the presence of two ¹³C atoms, one ¹⁵N atom, or one ¹⁸O atom, among other less probable combinations.

The theoretical relative abundance of the M+1 peak for a molecule with 12 carbon atoms is approximately 13.2% (12 x 1.1%), which is a significant and easily measurable signal. Advanced software can compare the experimentally observed isotopic pattern with theoretical patterns for various potential elemental formulas, providing strong evidence to confirm or reject a proposed structure. numberanalytics.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are complementary and provide detailed information about the functional groups present, molecular structure, and bonding. bohrium.com

Infrared Spectroscopy for Characteristic Absorption Bands

Infrared (IR) spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of a molecule that involve a change in dipole moment. The IR spectrum of this compound is expected to show characteristic bands for its primary aromatic amine, isopropoxy, and substituted quinoline moieties. msu.eduwikieducator.org

N-H Stretching: As a primary aromatic amine, two distinct N-H stretching bands are expected in the range of 3500-3300 cm⁻¹. libretexts.orgorgchemboulder.com The asymmetric stretch typically appears at a higher frequency than the symmetric stretch.

C-H Stretching: Aromatic C-H stretching vibrations from the quinoline ring are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropoxy group will appear just below 3000 cm⁻¹. researchgate.net

N-H Bending: The scissoring vibration of the primary amine group (N-H bend) is expected as a medium to strong absorption around 1650-1580 cm⁻¹. orgchemboulder.com

C=C and C=N Stretching: The quinoline ring will exhibit several characteristic stretching vibrations for its C=C and C=N bonds in the fingerprint region, typically between 1620 cm⁻¹ and 1450 cm⁻¹. astrochem.orgresearchgate.net

C-O Stretching: A strong absorption corresponding to the C-O-C asymmetric stretch of the isopropoxy ether linkage is expected in the 1275-1200 cm⁻¹ region.

C-N Stretching: The aromatic C-N stretching vibration will likely appear in the 1335-1250 cm⁻¹ range. wikieducator.orgorgchemboulder.com

Table 3: Predicted Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Asymmetric & Symmetric N-H Stretch | Primary Aromatic Amine | 3500 - 3300 (two bands) | Medium |

| Aromatic C-H Stretch | Quinoline Ring | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | Isopropoxy Group | 2980 - 2850 | Medium to Strong |

| N-H Bend (Scissoring) | Primary Amine | 1650 - 1580 | Medium to Strong |

| C=C / C=N Ring Stretch | Quinoline Ring | 1620 - 1450 | Medium to Strong |

| Asymmetric C-O-C Stretch | Isopropyl Ether | 1275 - 1200 | Strong |

| Aromatic C-N Stretch | Aryl-Amine | 1335 - 1250 | Strong |

This table is based on established correlation charts for IR spectroscopy and data from similar compounds. msu.eduorgchemboulder.comastrochem.org

Raman Spectroscopy for Vibrational Modes and Molecular Symmetry

Raman spectroscopy is a light-scattering technique that detects vibrational modes involving a change in the polarizability of the molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR spectroscopy. cnr.it For aromatic and heterocyclic compounds like this compound, Raman spectroscopy can provide a distinct fingerprint. dergipark.org.trdergipark.org.tr

Ring Breathing Modes: The quinoline ring system is expected to produce strong and sharp Raman signals corresponding to the "ring breathing" vibrations, which are characteristic of the entire heterocyclic structure. These are often found in the 1400-1300 cm⁻¹ region.

Symmetric C-H Vibrations: Symmetric stretching and bending modes of the aromatic C-H bonds and the methyl groups of the isopropoxy substituent will be Raman active.

C-C and C=N Framework: The stretching modes of the carbon-carbon and carbon-nitrogen bonds within the quinoline skeleton give rise to a series of intense bands, especially between 1650 cm⁻¹ and 1300 cm⁻¹, which are useful for identification. psu.edu

Amine Group Vibrations: While N-H stretching can be observed, the C-N stretching vibration often provides a more distinct Raman signal.

Aminoquinolines are known to produce intense Raman signals due to their chromophoric groups and molecular symmetry. cnr.it The specific substitution pattern on the quinoline ring influences the exact frequencies and intensities of the Raman bands, allowing for detailed structural analysis.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum is characteristic of the conjugated π-electron system of the molecule.

For this compound, the spectrum is expected to be dominated by π → π* transitions associated with the quinoline aromatic system. The presence of two auxochromes, the electron-donating amino (-NH2) group and the electron-donating isopropoxy (-O-iPr) group, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted quinoline. libretexts.orgresearchgate.net

Studies on similar aminoquinolines show absorption bands typically in the range of 320-380 nm. researchgate.netcncb.ac.cnresearchgate.net These transitions often have significant charge-transfer (CT) character, where electron density moves from the electron-donating groups (amine and ether) to the electron-accepting quinoline ring upon excitation. researchgate.netnih.gov The exact position and intensity of the absorption bands are sensitive to solvent polarity, with more polar solvents often causing further shifts in the absorption maxima for CT transitions. researchgate.net

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Chromophore | Predicted λmax (nm) |

| π → π | Substituted Quinoline Ring | ~230 - 250 |

| π → π (Charge Transfer) | Substituted Quinoline Ring | ~330 - 370 |

| n → π* | N/O lone pairs | Weak, may be obscured |

This table provides estimated absorption maxima based on data for related aminoquinoline and alkoxyquinoline compounds. researchgate.netresearchgate.netcncb.ac.cnresearchgate.net

Computational Spectroscopic Predictions

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools for predicting and interpreting spectroscopic data. These theoretical calculations complement experimental findings and offer deeper insight into the relationships between molecular structure, electronic properties, and spectra.

DFT-Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the carbon-hydrogen framework of an organic molecule. DFT calculations can predict ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J) with a high degree of accuracy.

The process involves first optimizing the geometry of the this compound molecule using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). Following geometry optimization, the magnetic shielding tensors for each nucleus are calculated using a method like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

These calculations can distinguish between the different aromatic protons on the quinoline ring and the protons of the isopropoxy group. For instance, the proton at C2, being adjacent to the ring nitrogen, is expected to have a significantly different chemical shift than the protons on the benzenoid ring. Similarly, the chemical shifts for the non-equivalent carbons in the quinoline skeleton and the isopropoxy substituent can be predicted. Comparing these theoretical values with experimental data is crucial for unambiguous signal assignment in complex spectra.

Interactive Table: Representative DFT-Calculated vs. Experimental NMR Shifts Note: The data below are hypothetical examples illustrating the type of results obtained from DFT calculations for a molecule like this compound, not actual measured data.

| Atom | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

|---|---|---|

| C2 | 145.2 | 145.8 |

| C3 | 118.9 | 119.5 |

| C4 | 129.5 | 130.1 |

| C4a | 125.0 | 125.6 |

| C5 | 122.8 | 123.4 |

| C6 | 157.1 | 157.9 |

| C7 | 108.3 | 108.9 |

| C8 | 130.4 | 131.0 |

Theoretical Prediction of IR and Raman Spectra

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule. DFT calculations can accurately predict the vibrational frequencies and intensities of both IR and Raman spectra.

The computational process begins with the optimization of the molecular geometry, followed by a frequency calculation at the same level of theory. This calculation yields a set of normal vibrational modes, each with a specific frequency (in cm⁻¹) and intensity. Theoretical IR and Raman spectra can then be simulated from this data. It is common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and anharmonicity, improving the agreement with experimental spectra.

For this compound, these calculations would predict characteristic vibrational modes, such as:

N-H stretching from the amino group, typically in the 3300-3500 cm⁻¹ region.

C-H stretching from the aromatic quinoline ring and the aliphatic isopropoxy group (around 2850-3100 cm⁻¹).

C=C and C=N stretching from the quinoline ring system (typically 1400-1650 cm⁻¹).

C-O stretching from the isopropoxy ether linkage (around 1200-1250 cm⁻¹).

By comparing the predicted spectra with experimental IR and Raman data, a detailed assignment of the observed vibrational bands can be achieved, confirming the presence of key functional groups and providing a vibrational "fingerprint" for the molecule.

Interactive Table: Representative Predicted Vibrational Frequencies Note: The following table contains hypothetical, scaled frequency values to illustrate the output of a DFT calculation for this compound.

| Calculated Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

|---|---|---|---|

| 3450 | Medium | Weak | N-H asymmetric stretch |

| 3360 | Medium | Weak | N-H symmetric stretch |

| 3070 | Weak | Medium | Aromatic C-H stretch |

| 2980 | Medium | Medium | Aliphatic C-H stretch |

| 1620 | Strong | Strong | Quinoline ring stretch (C=C/C=N) |

Computational Chemistry and Molecular Modeling Studies of this compound

The exploration of novel chemical entities for various applications, particularly in medicinal chemistry and materials science, is increasingly reliant on computational methods. These in silico techniques provide profound insights into the electronic, structural, and dynamic properties of molecules, guiding experimental efforts and accelerating the design of compounds with desired characteristics. This article focuses on the computational and molecular modeling studies of this compound, a quinoline derivative of scientific interest.

Computational Chemistry and Molecular Modeling Studies of 6 Isopropoxyquinolin 3 Amine

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental properties of molecules at the electronic level. These methods have been widely applied to study various quinoline (B57606) derivatives, providing valuable information about their geometry, electronic structure, and reactivity. cnr.itresearchgate.net

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For 6-isopropoxyquinolin-3-amine, this is typically performed using DFT methods, such as B3LYP, with a suitable basis set like 6-311G(d,p). cnr.itdergipark.org.tr The optimization process yields the equilibrium geometry corresponding to the minimum energy on the potential energy surface.

The optimized structure of this compound reveals a planar quinoline ring system, with the isopropoxy and amine groups attached. The bond lengths and angles within the quinoline core are consistent with those of other quinoline derivatives, showing a delocalized π-electron system. For instance, the C-N bond lengths within the quinoline ring are typically intermediate between single and double bond lengths, indicating electron delocalization which is crucial for the molecule's electronic properties.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C2-N1 | 1.315 | C2-N1-C9 |

| N1-C9 | 1.370 | C4-C3-N2 |

| C3-C4 | 1.410 | C5-C6-O1 |

| C3-N2 | 1.385 | C6-O1-C11 |

| C6-O1 | 1.360 | |

| O1-C11 | 1.430 |

Note: The data in this table is hypothetical and representative of typical values for similar quinoline derivatives.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. dntb.gov.uanih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.govnih.gov

For this compound, the HOMO is typically localized over the electron-rich quinoline ring and the amino group, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed over the entire quinoline ring system, suggesting its susceptibility to nucleophilic attack.

| Orbital | Energy (eV) |

| HOMO | -5.87 |

| LUMO | -1.25 |

| Energy Gap (ΔE) | 4.62 |

Note: The data in this table is hypothetical and based on typical values for similar aromatic amines and quinoline derivatives.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. dergipark.org.trresearchgate.net The MEP map is color-coded, with red regions indicating negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack) and blue regions representing positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack).

In the MEP map of this compound, the most negative potential (red) is expected to be located around the nitrogen atom of the quinoline ring and the oxygen atom of the isopropoxy group, due to the high electronegativity of these atoms. The region around the amino group's nitrogen would also exhibit a negative potential. The hydrogen atoms of the amino group and the aromatic protons would show a positive potential (blue). This information is critical for understanding intermolecular interactions, such as hydrogen bonding. dntb.gov.ua

The acidity and basicity of a molecule are fundamental properties that govern its behavior in biological and chemical systems. Computational methods can be employed to predict the pKa values of ionizable groups. researchgate.netsrce.hrresearchgate.net For this compound, the primary basic center is the nitrogen atom of the amino group, and to a lesser extent, the nitrogen atom of the quinoline ring.

The pKa of the conjugate acid of the 3-amino group can be calculated using thermodynamic cycles in combination with DFT calculations. These calculations involve determining the Gibbs free energy change for the deprotonation reaction in the gas phase and then correcting for solvation effects. The predicted pKa value provides insight into the protonation state of the molecule at physiological pH.

| Ionizable Group | Predicted pKa |

| Quinolin-3-ammonium | 4.5 - 5.5 |

| Quinoline Ring Nitrogen | 3.0 - 4.0 |

Note: The data in this table represents a plausible range of pKa values for the specified functional groups in a quinoline system, derived from general knowledge of similar compounds.

Molecular Dynamics (MD) Simulations for Conformational Flexibility